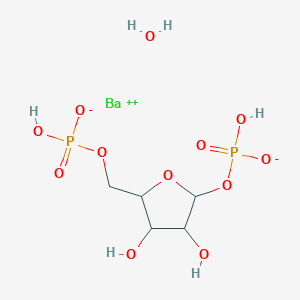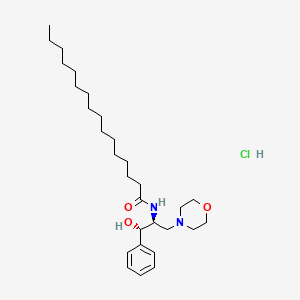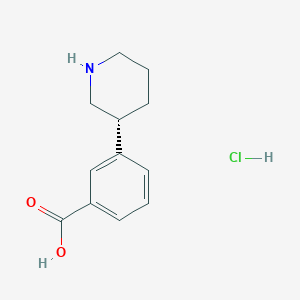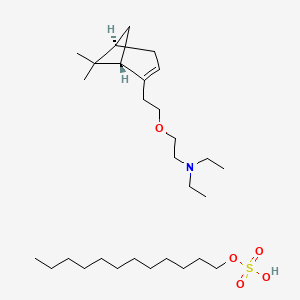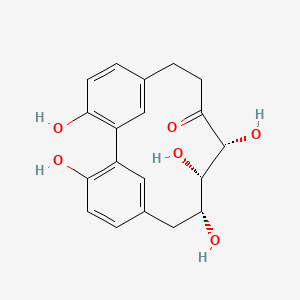
Giffonin T
Übersicht
Beschreibung
Giffonin T is a natural product that has been isolated from the leaves of Giffonia simplicifolia, a plant native to West Africa. It belongs to the class of compounds known as indole alkaloids and has been found to have several potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Activities :
- A study by Cerulli et al. (2017) discovered that Giffonin T, derived from Corylus avellana, exhibits significant antioxidant and antimicrobial activities. This research highlights Giffonin T's potential in combating oxidative stress and microbial infections (Cerulli et al., 2017).
α-Glucosidase Inhibitory Activity :
- Masullo et al. (2022) investigated the inhibitory effects of diarylheptanoids, including Giffonin T, against the α-glucosidase enzyme. Their findings suggest Giffonin T's potential in developing treatments for diabetes, by modulating glucose metabolism (Masullo et al., 2022).
Chemical Composition and Synthesis :
- The study by Park et al. (2019) focused on the synthesis of Giffonin H, which is related to Giffonin T. This research provides insights into the chemical structure and synthesis methods for cyclic diarylheptanoids, which are essential for understanding Giffonin T's properties and potential applications (Park et al., 2019).
Cytotoxic Activities :
- Research by Masullo et al. (2015) identified the cytotoxic activities of highly hydroxylated cyclized diarylheptanoids from Corylus avellana, which includes Giffonin T. These compounds were evaluated against human osteosarcoma cell lines, suggesting their potential in cancer research (Masullo et al., 2015).
Inhibition of Lipid Peroxidation :
- Another study by Masullo et al. (2015) demonstrated that Giffonins, including Giffonin T, can inhibit lipid peroxidation, an important factor in cellular damage and aging. This indicates Giffonin T's potential as an antioxidant in therapeutic applications (Masullo et al., 2015).
Potential in Nutraceuticals and Functional Ingredients :
- The LC-MS profiling study by Masullo et al. (2017) on hazelnut (Nocciola di Giffoni PGI) shells emphasized the antioxidant phenolics, including Giffonin T. This research suggests the use of such compounds in nutraceuticals and as functional ingredients in food and health products (Masullo et al., 2017).
Eigenschaften
IUPAC Name |
(10R,11S,12R)-3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c20-14-4-1-10-2-6-16(22)18(24)19(25)17(23)9-11-3-5-15(21)13(8-11)12(14)7-10/h1,3-5,7-8,17-21,23-25H,2,6,9H2/t17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRHVUWGMADGQP-QYZOEREBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]([C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Giffonin T | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



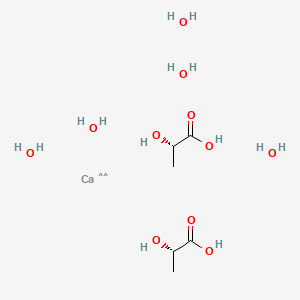

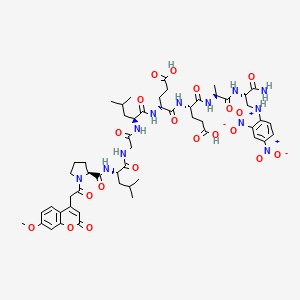
![1,2-b]Thiophene](/img/structure/B1496593.png)
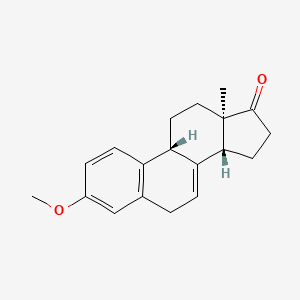

![(R)-3-[(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoyl]-4-phenyl-2-oxazolidinone](/img/structure/B1496601.png)
![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B1496603.png)
